molecular formula C4H4Cl2O4 B089590 Ethylenebis(chloroformate) CAS No. 124-05-0

Ethylenebis(chloroformate)

Cat. No.: B089590
CAS No.: 124-05-0
M. Wt: 186.97 g/mol
InChI Key: FMACOGSACRRIMK-UHFFFAOYSA-N
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Description

Ethylenebis(chloroformate) is an organic compound with the molecular formula C4H4Cl2O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenebis(chloroformate) can be synthesized through the reaction of ethylene glycol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

HOCH2CH2OH+2COCl2ClCO2CH2CH2O2CCl+2HCl\text{HOCH}_2\text{CH}_2\text{OH} + 2\text{COCl}_2 \rightarrow \text{ClCO}_2\text{CH}_2\text{CH}_2\text{O}_2\text{CCl} + 2\text{HCl} HOCH2​CH2​OH+2COCl2​→ClCO2​CH2​CH2​O2​CCl+2HCl

Industrial Production Methods: In industrial settings, the production of ethylenebis(chloroformate) involves the continuous feeding of ethylene glycol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ethylenebis(chloroformate) is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Ethylenebis(chloroformate) undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: It hydrolyzes in the presence of water to form ethylene glycol and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with ethylenebis(chloroformate) to form carbamates under mild conditions.

    Alcohols: React with ethylenebis(chloroformate) to form carbonates, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

Scientific Research Applications

Ethylenebis(chloroformate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chloroformate groups into molecules.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylenebis(chloroformate) involves its reactivity with nucleophiles. The chloroformate groups in the compound are highly electrophilic, making them susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonates, respectively. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reacting molecules.

Comparison with Similar Compounds

Ethylenebis(chloroformate) can be compared with other chloroformates such as:

    Bisphenol A bis(chloroformate): Used in the production of polycarbonates and epoxy resins.

    1-Chloro-2-methylpropyl chloroformate: Utilized in organic synthesis for introducing chloroformate groups.

    2-Chlorophenyl chloroformate: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: Ethylenebis(chloroformate) is unique due to its bifunctional nature, allowing it to react with two nucleophiles simultaneously. This makes it particularly useful in the synthesis of cross-linked polymers and other complex molecules.

Properties

IUPAC Name

2-carbonochloridoyloxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACOGSACRRIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32200-04-7
Record name Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32200-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2051631
Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
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Molecular Weight

186.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-05-0
Record name C,C′-1,2-Ethanediyl dicarbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, C,C'-1,2-ethanediyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(chloroformate)
Source European Chemicals Agency (ECHA)
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Record name 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethylenebis(chloroformate) in the synthesis of the cationic polymers described in the research papers?

A: Ethylenebis(chloroformate) acts as a coupling agent in the synthesis of both PEG-Polycarbam-SP [] and SP-Chol []. It facilitates the formation of carbamate linkages between the amine groups of spermine monomers, ultimately contributing to the polymeric backbone of these gene vectors.

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